molecular formula C13H13F2N3O4S B2687065 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide CAS No. 2191213-64-4

1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide

Cat. No.: B2687065
CAS No.: 2191213-64-4
M. Wt: 345.32
InChI Key: UPLLYUFPXCZAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C13H13F2N3O4S and its molecular weight is 345.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Self-association and Conformation Studies

  • Research on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has explored its self-association in solution and conformation using IR spectroscopy and quantum chemical methods. These studies reveal insights into hydrogen bonding and proton affinities within similar compounds, which can be relevant for understanding the behavior of 1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide in different environments (Sterkhova, Moskalik, & Shainyan, 2014).

Chemoselective N-Acylation Agents

  • Studies on the development of chemoselective N-acylation reagents, specifically N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, shed light on the structural reactivity relationship of such compounds. These insights are crucial for synthetic chemistry applications, where the precise functionalization of molecules is required (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Microbial Metabolism of Methanesulfonic Acid

  • Research into the microbial metabolism of methanesulfonic acid provides an understanding of how certain compounds can be biodegraded or utilized by microorganisms. This area of study is essential for assessing the environmental impact and biotechnological applications of sulfonamide compounds (Kelly & Murrell, 1999).

Synthesis and Molecular Recognition

  • The synthesis and study of molecular recognition capabilities of certain guanidine derivatives for dicarboxylic acids highlight the potential of similar compounds for chemical sensing or selective binding applications. Such studies can inform the design of sensors or drug delivery systems based on the molecular structure of this compound (Yan-xing, 2004).

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O4S/c1-21-12-11(6-16-13(17-12)22-2)18-23(19,20)7-8-3-9(14)5-10(15)4-8/h3-6,18H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLLYUFPXCZAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC(=CC(=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.